molecular formula C8H6BrIO3 B13703398 2-Bromo-4-iodomandelic acid

2-Bromo-4-iodomandelic acid

Cat. No.: B13703398
M. Wt: 356.94 g/mol
InChI Key: LLEBNADVADIBOE-UHFFFAOYSA-N
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Description

2-Bromo-4-iodomandelic acid is an organic compound that belongs to the class of halogenated mandelic acids It is characterized by the presence of both bromine and iodine atoms attached to the aromatic ring of mandelic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodomandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the bromination of 4-iodomandelic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the iodination of mandelic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodomandelic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (for iodination) or bromine (for bromination) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-4-iodomandelic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-iodomandelic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 4-Bromo-2-iodobenzoic acid
  • 2-Bromo-4-fluoroacetanilide
  • 2-Bromo-4-methylpropiophenone

Comparison: 2-Bromo-4-iodomandelic acid is unique due to the presence of both bromine and iodine atoms on the mandelic acid scaffold. This dual halogenation provides distinct reactivity and properties compared to other similar compounds. For instance, 4-Bromo-2-iodobenzoic acid has a similar halogenation pattern but differs in the core structure, leading to different chemical behavior and applications.

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

2-(2-bromo-4-iodophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrIO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

LLEBNADVADIBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(C(=O)O)O

Origin of Product

United States

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